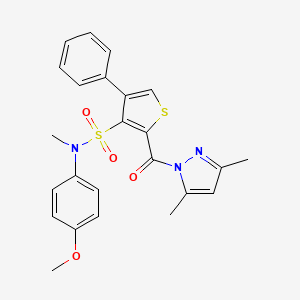

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-methoxyphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide

Description

Properties

IUPAC Name |

2-(3,5-dimethylpyrazole-1-carbonyl)-N-(4-methoxyphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S2/c1-16-14-17(2)27(25-16)24(28)22-23(21(15-32-22)18-8-6-5-7-9-18)33(29,30)26(3)19-10-12-20(31-4)13-11-19/h5-15H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTLLYOOZFJEOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)S(=O)(=O)N(C)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-methoxyphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide is a novel derivative belonging to the pyrazole family, which has been recognized for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structure and Synthesis

The structural formula of the compound can be represented as follows:

This compound features a pyrazole core, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of 3,5-dimethyl-1H-pyrazole with suitable carbonyl and sulfonamide derivatives, leading to the formation of this complex structure.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In studies involving carrageenan-induced paw edema in rats, compounds similar to the target compound demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations . The anti-inflammatory mechanism is primarily attributed to the inhibition of pro-inflammatory cytokines.

2. Antimicrobial Properties

The compound's antimicrobial activity has been explored against various bacterial and fungal strains. For instance, derivatives from the pyrazole family have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains with minimum inhibitory concentrations (MIC) ranging from 25.1 µM to lower values depending on structural modifications .

3. Anticancer Potential

Emerging studies have highlighted the anticancer potential of pyrazole derivatives. The target compound has shown promise in inhibiting cell proliferation in liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. In vitro assays indicated that certain modifications enhance cytotoxicity against these cancer types, suggesting a potential pathway for developing new anticancer therapies .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Pyrazole derivatives often act as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain signaling.

- Interaction with Receptors : The presence of specific functional groups allows these compounds to bind with various receptors involved in inflammatory processes, thereby modulating biological responses.

Case Study 1: Anti-inflammatory Efficacy

In a controlled study, a series of pyrazole derivatives were tested for their anti-inflammatory effects using a carrageenan-induced rat model. The results showed that the tested compounds significantly reduced paw edema compared to control groups treated with standard anti-inflammatory drugs like ibuprofen .

Case Study 2: Anticancer Activity

A study focusing on the anticancer properties involved treating HepG2 and A549 cell lines with varying concentrations of the target compound. Results indicated a dose-dependent inhibition of cell viability, with IC50 values demonstrating effectiveness comparable to established chemotherapeutic agents .

Data Tables

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds featuring the pyrazole moiety exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its efficacy against various cancer cell lines. For instance:

- Cytotoxicity Studies : The compound demonstrated cytotoxic effects against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines, suggesting its potential as an anticancer agent. Research indicates that modifications in the pyrazole structure can enhance binding affinity to cancer-related targets, leading to increased apoptosis in tumor cells .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Pyrazole derivatives are known for their broad-spectrum activity against bacteria and fungi. The incorporation of a sulfonamide group enhances the compound's ability to inhibit microbial growth, making it a candidate for further development as an antimicrobial agent .

Synthesis Methodologies

The synthesis of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-methoxyphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide typically involves several key steps:

- Formation of the Pyrazole Core : This is often achieved through cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds.

- Introduction of Functional Groups : Subsequent reactions introduce methoxy and thiophene moieties, enhancing the compound's biological activity.

- Sulfonation : The final step involves sulfonation to yield the desired sulfonamide derivative.

Anticancer Studies

A comparative analysis was conducted on similar pyrazole derivatives, revealing that those with structural similarities to our compound exhibited significant cytotoxicity against multiple cancer cell lines. For example, compounds with a pyrazole-thiophene scaffold showed enhanced activity compared to traditional chemotherapeutics like doxorubicin .

Antimicrobial Studies

Research has demonstrated that pyrazole derivatives can effectively inhibit bacterial growth. In vitro assays showed that our compound inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Pyrazoline Derivatives ()

Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (, Compound 1) share a pyrazoline core but differ in saturation and substituents. Unlike the target compound’s fully aromatic pyrazole, pyrazolines are partially saturated, reducing aromatic conjugation. The carbaldehyde group in these analogs is less polar than the sulfonamide, likely reducing aqueous solubility compared to the target compound .

Pyrazole-Sulfanyl Derivatives ()

The compound 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () features a sulfanyl (S-) group instead of a sulfonamide. Sulfanyl groups are less polar and may decrease metabolic stability compared to sulfonamides. The trifluoromethyl group in this analog enhances lipophilicity and electron-withdrawing effects, contrasting with the target’s electron-donating 4-methoxy group .

Table 1: Structural and Functional Group Comparison

Physicochemical Properties

- Solubility : The target’s sulfonamide group enhances polarity, likely improving aqueous solubility over ’s carbaldehyde-containing pyrazolines and ’s sulfanyl analog.

- Lipophilicity : The 4-methoxyphenyl group balances hydrophilicity, whereas ’s trifluoromethyl group increases logP, favoring membrane permeability but risking metabolic instability.

- Crystallinity : Pyrazoline derivatives () exhibit defined crystallinity due to planar carbaldehyde groups, while the target’s bulky thiophene-sulfonamide core may reduce crystal packing efficiency .

Computational Insights

Density-functional theory (DFT) methods () can predict thermochemical properties such as HOMO-LUMO gaps and dipole moments. For example, the target’s sulfonamide may lower the HOMO energy compared to ’s sulfanyl group, reducing oxidative reactivity. Exact-exchange functionals (e.g., B3LYP) improve accuracy in such calculations .

Q & A

Basic: What are the key synthetic methodologies and optimization strategies for this compound?

The synthesis of this sulfonamide-pyrazole hybrid typically involves multi-step reactions. A common approach includes:

- Step 1 : Condensation of thiophene or pyrazole precursors with sulfonamide intermediates under controlled conditions (e.g., ethanol or DMF as solvents, triethylamine as a catalyst) .

- Step 2 : Purification via recrystallization or column chromatography to isolate high-purity products. Yield optimization requires precise control of temperature, pH, and reaction time .

- Validation : Reaction progress is monitored using TLC or HPLC, with final characterization via NMR and mass spectrometry .

Basic: How is the molecular structure of this compound characterized?

Structural elucidation employs:

- Spectroscopic Techniques :

- Mass Spectrometry : Determines molecular weight and fragmentation patterns to verify synthesis .

Advanced: How can density functional theory (DFT) enhance the study of this compound’s electronic properties?

DFT calculations (e.g., using B3LYP hybrid functionals) predict:

- Thermochemical Stability : Atomization energies and ionization potentials to assess reactivity .

- Electron Distribution : HOMO-LUMO gaps quantify charge transfer efficiency, relevant for biological interactions (e.g., enzyme inhibition) .

- Validation : Experimental data (e.g., crystallographic bond lengths) are compared with DFT-optimized geometries to refine computational models .

Advanced: How can researchers resolve contradictions in biological activity data for sulfonamide-pyrazole hybrids?

Strategies include:

- Dose-Response Studies : Establish concentration-dependent effects to differentiate true activity from assay artifacts .

- QSAR Modeling : Correlate structural features (e.g., substituent electronegativity, steric bulk) with activity trends across analogs .

- Target-Specific Assays : Use enzymatic assays (e.g., cyclooxygenase inhibition for anti-inflammatory activity) to validate mechanisms .

Advanced: How to design experiments to elucidate binding interactions with biological targets?

- Molecular Docking : Simulate binding poses with proteins (e.g., COX-2 or kinases) using software like AutoDock, guided by crystallographic data of similar compounds .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Mutagenesis Studies : Identify critical residues in target proteins by altering binding sites and measuring activity changes .

Advanced: What crystallographic techniques are suitable for structural determination?

- Single-Crystal X-ray Diffraction :

- Validation : Compare experimental bond lengths/angles with DFT-calculated values to identify conformational anomalies .

Advanced: How to optimize reaction conditions for derivatives with enhanced bioactivity?

- DoE (Design of Experiments) : Use factorial designs to test variables (solvent polarity, catalyst loading) and identify optimal conditions .

- Parallel Synthesis : Generate libraries of analogs by varying substituents (e.g., fluorophenyl vs. methoxyphenyl) to explore structure-activity relationships .

- Green Chemistry : Substitute toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Advanced: What analytical challenges arise in characterizing this compound’s polymorphs?

- P-XRD : Differentiate polymorphs by comparing experimental diffraction patterns with simulated data from single-crystal structures .

- DSC/TGA : Monitor thermal stability and phase transitions to identify the most stable polymorph for formulation .

- Solid-State NMR : Resolve crystallographic inequivalence in polymorphic forms (e.g., differing hydrogen-bonding networks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.